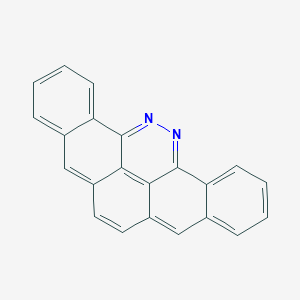

3,5,6-Tri(2-pyridyl)-1,2,4-triazine

Vue d'ensemble

Description

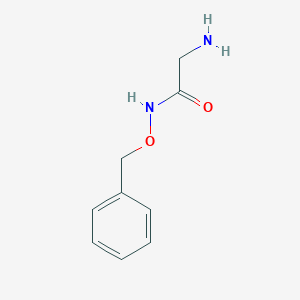

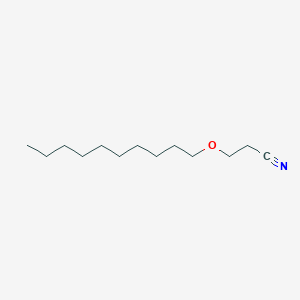

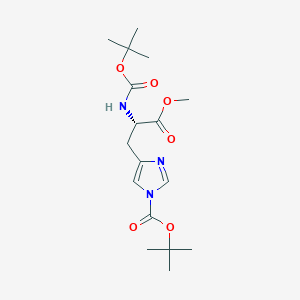

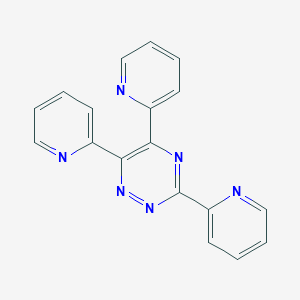

3,5,6-Tri(2-pyridyl)-1,2,4-triazine is a heterocyclic compound that is part of a broader class of triazine derivatives. These compounds are characterized by a triazine core, a six-membered ring with three nitrogen atoms, and pyridyl substituents, which are aromatic rings containing nitrogen. The triazine derivatives are known for their versatile coordination chemistry and have been coupled with various transition metals, leading to applications in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies .

Synthesis Analysis

The synthesis of triazine derivatives can involve various starting materials and reaction conditions. For instance, 2,4,6-tri(4-pyridyl)-s-triazine is prepared from 4-cyanopyridine through cationic and anionic mechanisms . Another example is the synthesis of pyridyl-substituted 1,3,5-triazines through a one-step cyclocondensation of 4H-pyrido[1,3]oxazin-4-ones with amidines, which can be performed at room temperature or under microwave irradiations . Additionally, the aminomethylation of certain dihydropyridine derivatives has been used to form pyrido[1,2-a][1,3,5]triazine derivatives .

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary depending on the substituents and the metal ions they are coordinated with. For example, a trinuclear copper(II) complex of 2,4,6-tris(di-2-pyridylamine)-1,3,5-triazine (TDAT) has been synthesized, where each copper ion is coordinated by four pyridine nitrogen atoms and an apical chloride . The coordination chemistry of these ligands is rich and diverse, leading to various structural motifs when coupled with metals .

Chemical Reactions Analysis

Triazine derivatives can undergo a range of chemical reactions, including hydrolysis and complexation with metal ions. For instance, the hydrolytic reaction mechanism of 2,4,6-tri(2-pyridyl)-1,3,5-triazine with copper(I) halides has been studied, revealing that Cu(I) cannot promote the hydrolysis of the triazine . In another study, the reaction of 2,4,6-tris(2-pyridyl)-1,3,5-triazine with RhCl3·3H2O under different conditions led to the formation of complexes that could be used in the electrocatalytic reduction of carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure and the nature of their coordination with metal ions. For example, the magnetic properties of a mono- and a dinuclear copper(II) complex of the 2,4,6-tris(2-pyridyl)-1,3,5-triazine ligand have been investigated, showing antiferromagnetic interactions . The solubility, electrical conductivity, and magnetic properties of these complexes can vary significantly, which is important for their potential applications in various fields .

Applications De Recherche Scientifique

Coordination Chemistry with Transition Metals and Lanthanides : Polypyridyl derivatives of triazine ligands, including 3,5,6-Tri(2-pyridyl)-1,2,4-triazine, have been extensively used in coordination chemistry, particularly with transition metals and lanthanides. These complexes are applied in fields like luminescent materials, coordination polymers and networks, and the synthesis of discrete metalla-assemblies (Therrien, 2011).

Synthesis and Characterization of Metal Complexes : Studies have focused on synthesizing and characterizing complexes involving 3,5,6-Tri(2-pyridyl)-1,2,4-triazine and metals like rhenium, molybdenum, and zinc. These works explore the coordination modes of these ligands to metal fragments, with applications in materials science and possibly catalysis (Granifo, 1996; Granifo, 1995).

Biological Applications : Zinc complexes with pyridyl triazine cores have been synthesized and evaluated for their potential in biological applications. Binding studies with bovine serum albumin (BSA) have been conducted, highlighting their potential for serum distribution via albumins (Abeydeera, Perera, & Perera, 2018).

Spectrophotometric Applications : As-triazines, including derivatives of 3,5,6-Tri(2-pyridyl)-1,2,4-triazine, have been used in spectrophotometric studies, particularly for the determination of iron and other reducing agents. These compounds exhibit high sensitivity and are useful in analytical chemistry applications (Almog et al., 1996).

Catalysis and Synthesis : The ligand has been involved in catalytic processes, such as the trimerization of cyanopyridines to triazine derivatives, indicating its utility in organic synthesis (Janczak, Śledź, & Kubiak, 2003).

Luminescent Properties in Lanthanide Complexes : Complexes of Eu3+, Sm3+, and Gd3+ with triazine ligands show characteristic lanthanide emission, which is enhanced by the energy transfer from the triazine ligand to the lanthanide ion. Such properties make them interesting for applications in luminescent materials (Panayiotidou et al., 2013).

Docking Studies for Biological Activities : Docking studies have been conducted to evaluate the biological activities of Co(II) and Ni(II) complexes containing the triazine unit. This research is supported by structural, spectral, and theoretical studies, indicating potential in biomedical applications (Marandi et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

3,5,6-tripyridin-2-yl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N6/c1-4-10-19-13(7-1)16-17(14-8-2-5-11-20-14)23-24-18(22-16)15-9-3-6-12-21-15/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMBVEZRZJNYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(N=NC(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332973 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729076 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,5,6-Tri(2-pyridyl)-1,2,4-triazine | |

CAS RN |

1046-57-7 | |

| Record name | 3,5,6-tri(2-pyridyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.